molecular formula C19H19N3O2S2 B290176 Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate

Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate

Cat. No. B290176
M. Wt: 385.5 g/mol
InChI Key: UFWHHDIFFNWELQ-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate, also known as DBTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DBTC is a thiadiazolidinone derivative that exhibits unique properties, making it a promising candidate for various research studies.

Scientific Research Applications

Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been extensively studied for its potential applications in various scientific fields. In medicine, Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit significant anticancer activity by inhibiting the growth of cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including arthritis and neurodegenerative disorders.
In agriculture, Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit significant herbicidal activity against various weed species. It has also been shown to enhance plant growth and yield, making it a potential candidate for improving crop productivity.
In material science, Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit unique optical and electronic properties, making it a potential candidate for various electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate is not yet fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and modulating the expression of various genes involved in cancer progression. Its herbicidal activity may be attributed to its ability to inhibit the activity of certain enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in cancer progression and plant growth. It has also been shown to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate exhibits several advantages for lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. However, its limitations include its poor solubility in water and limited availability.

Future Directions

There are several future directions for research on Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In agriculture, research is needed to optimize its herbicidal activity and explore its potential as a plant growth regulator. In material science, further studies are needed to explore its potential applications in various electronic and optoelectronic devices.

Synthesis Methods

Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate can be synthesized through a multi-step process involving the reaction of benzylamine with carbon disulfide to form 2,4-dibenzyl-1,3-thiazolidine-5-thione. This intermediate is then reacted with ethyl chloroformate to yield ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidine-5-carboxylate, which is subsequently treated with ammonium hydroxide to form Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate.

properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl (NE)-N-(2,4-dibenzyl-3-sulfanylidene-1,2,4-thiadiazolidin-5-ylidene)carbamate

InChI

InChI=1S/C19H19N3O2S2/c1-2-24-18(23)20-17-21(13-15-9-5-3-6-10-15)19(25)22(26-17)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3/b20-17+

InChI Key

UFWHHDIFFNWELQ-LVZFUZTISA-N

Isomeric SMILES

CCOC(=O)/N=C/1\N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3

SMILES

CCOC(=O)N=C1N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)N=C1N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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